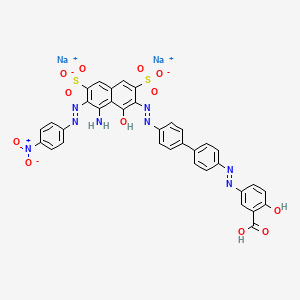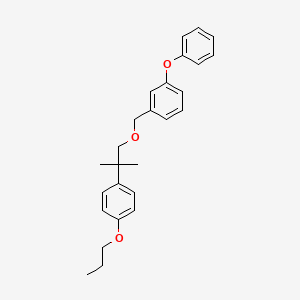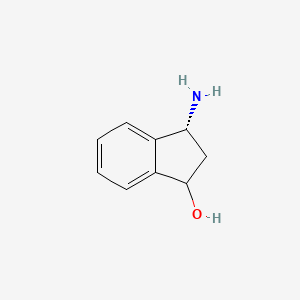
Disodium hydrogen 5-((4'-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is characterized by its azo groups, which are responsible for its distinctive properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the attainment of high-quality final products.
Análisis De Reacciones Químicas
Types of Reactions
Disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
Aplicaciones Científicas De Investigación
Disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate has numerous applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The pathways involved include electron transfer processes and the formation of stable complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another azo compound used as a fluorescent whitening agent.
Disodium 4,4’-bis(4-aminophenylazo)stilbene-2,2’-disulfonate: Known for its use in dyeing and printing textiles.
Uniqueness
Disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate stands out due to its specific structural features, such as the presence of multiple azo groups and sulfonate functionalities, which confer unique properties and applications not found in other similar compounds.
Propiedades
Número CAS |
59620-58-5 |
|---|---|
Fórmula molecular |
C35H22N8Na2O12S2 |
Peso molecular |
856.7 g/mol |
Nombre IUPAC |
disodium;5-amino-3-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C35H24N8O12S2.2Na/c36-31-30-20(15-28(56(50,51)52)32(31)41-38-23-9-12-25(13-10-23)43(48)49)16-29(57(53,54)55)33(34(30)45)42-39-22-7-3-19(4-8-22)18-1-5-21(6-2-18)37-40-24-11-14-27(44)26(17-24)35(46)47;;/h1-17,44-45H,36H2,(H,46,47)(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 |
Clave InChI |
OJLROSQSQLGAGD-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC(=C(C=C6)O)C(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















